molecular formula C17H12O4 B023905 3-Benzoyl-7-methoxycoumarin CAS No. 64267-12-5

3-Benzoyl-7-methoxycoumarin

Cat. No.: B023905
CAS No.: 64267-12-5
M. Wt: 280.27 g/mol
InChI Key: HYORIVUCOQKMOC-UHFFFAOYSA-N
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Description

3-Benzoyl-7-methoxycoumarin is an organic compound with the molecular formula C17H12O4. It is characterized by a benzoyl group at the third position and a methoxy group at the seventh position on the coumarin ring. This compound is a white to light yellow crystalline solid, almost insoluble in water at normal temperature . It is commonly used in the synthesis of fluorescent dyes, chemical sensors, and photochemical materials .

Mechanism of Action

Target of Action

3-Benzoyl-7-methoxycoumarin is a type of coumarin derivative that has been synthesized and characterized in various studies . The primary targets of this compound are metal ions, as it has been found to form complexes with them . These metal complexes have been shown to exhibit antimicrobial activities, suggesting that they may interact with biological targets in microbial cells .

Mode of Action

The mode of action of this compound involves the formation of metal complexes. The compound behaves as a bidentate ligand, meaning it can bind to metal ions at two different points . This interaction results in the formation of complexes that exhibit an octahedral geometry around the metal center . The redox property of these metal complexes was studied cyclic voltametrically, which showed that all the complexes exhibited quasi-reversible nature .

Biochemical Pathways

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . Therefore, it is possible that this compound and its metal complexes could influence these processes.

Result of Action

The primary known result of the action of this compound is its antimicrobial activity. Studies have shown that the metal complexes of this compound exert greater antimicrobial activities compared to the ligand alone . These complexes have been found to be effective against a variety of microbial species, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of its metal complexes depends on the presence of specific metal ions . Additionally, the compound’s fluorescence properties, which are central to many of its applications, can be affected by factors such as pH and polarity of the microenvironment . .

Biochemical Analysis

Biochemical Properties

3-Benzoyl-7-methoxycoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The compound exhibits fluorescence, making it valuable for labeling biomolecules and detecting metal ions . Additionally, this compound forms metal complexes that exhibit antimicrobial properties, indicating its interaction with microbial proteins and enzymes .

Cellular Effects

This compound influences various cellular processes. It has been shown to exert antimicrobial effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can inhibit microbial growth and disrupt cellular functions in pathogens .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as a bidentate ligand, forming complexes with metal ions, which enhances its antimicrobial activity . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways. The fluorescence properties of this compound also enable it to be used in molecular imaging and detection applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits stability under normal conditions but may degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that its antimicrobial activity can persist, although the efficacy may decrease over time due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that lower doses can effectively inhibit microbial growth without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with enzymes and cofactors plays a vital role in its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its biological activity and efficacy in various applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for optimizing its use in biochemical and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoyl-7-methoxycoumarin can be synthesized by reacting benzaldehyde with coumarin under acid catalysis. The reaction typically involves adding benzaldehyde and coumarin to acetic acid, with zinc chloride as a catalyst, and heating the mixture to reflux at 150-160°C for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but may involve optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-7-methoxycoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated coumarin derivatives.

Scientific Research Applications

3-Benzoyl-7-methoxycoumarin has diverse applications in scientific research:

Comparison with Similar Compounds

    7-Hydroxycoumarin: Known for its anticoagulant properties.

    4-Methylcoumarin: Used in the synthesis of various pharmaceuticals.

    3-Acetylcoumarin: Employed in the production of dyes and pigments.

Uniqueness of 3-Benzoyl-7-methoxycoumarin: this compound stands out due to its unique combination of a benzoyl and methoxy group, which imparts distinct chemical and physical properties. Its applications in fluorescence and photochemistry are particularly noteworthy, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

3-benzoyl-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-20-13-8-7-12-9-14(17(19)21-15(12)10-13)16(18)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYORIVUCOQKMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321660
Record name 3-Benzoyl-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64267-12-5
Record name 64267-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzoyl-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the coordination of 3-benzoyl-7-methoxycoumarin to metal ions affect its antimicrobial activity?

A1: The research indicates that metal complexes of this compound demonstrate enhanced antimicrobial activity compared to the free ligand []. While the exact mechanism of action is not fully elucidated in the study, this enhancement is likely attributed to the following factors:

  • Modified redox potential: The study utilized cyclic voltammetry, revealing that the metal complexes exhibited quasi-reversible redox behavior []. This altered redox activity could interfere with essential enzymatic processes within the microbial cells, ultimately contributing to their antimicrobial effect.

Q2: What spectroscopic techniques were employed to characterize the this compound metal complexes and what information did they provide?

A2: The researchers employed a suite of spectroscopic techniques to characterize the synthesized metal complexes []:

  • Fourier-transform infrared spectroscopy (FTIR): FTIR analysis confirmed the bidentate coordination of the this compound ligand to the metal ions and also verified the presence of nitrate ions within the coordination sphere [].

Q3: What computational chemistry methods were used to study the this compound zinc complex and what insights were gained?

A3: Density functional theory (DFT) calculations, specifically using the RB3LYP functional and the 6-311G++G (d,p) basis set, were employed to optimize the geometry of the zinc complex []. This computational approach likely provided valuable information regarding:

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